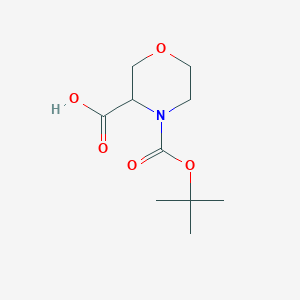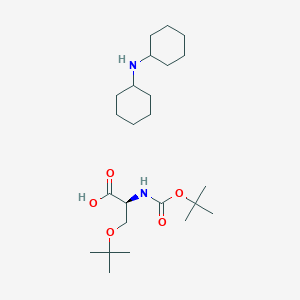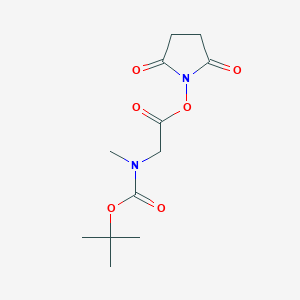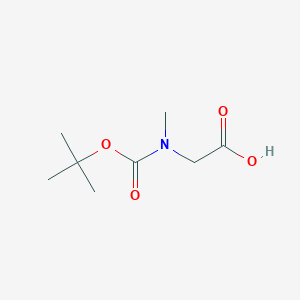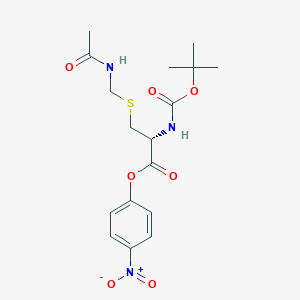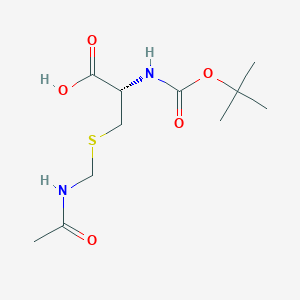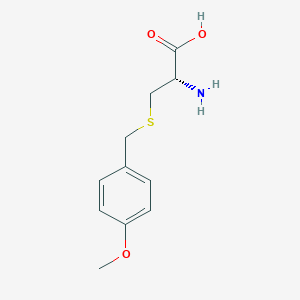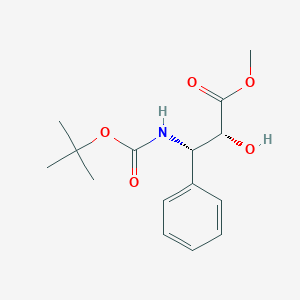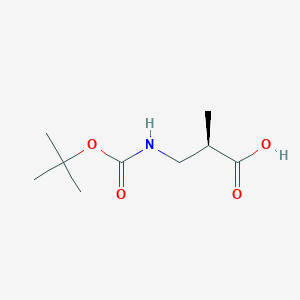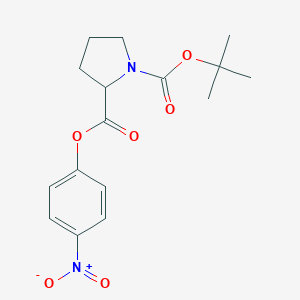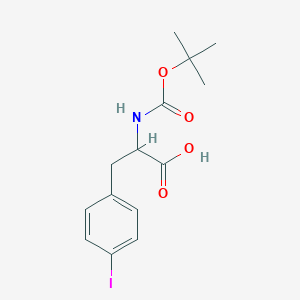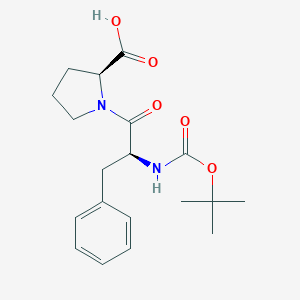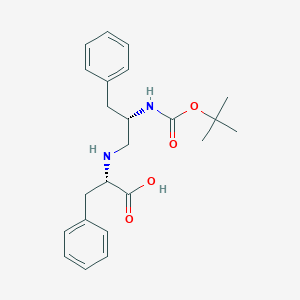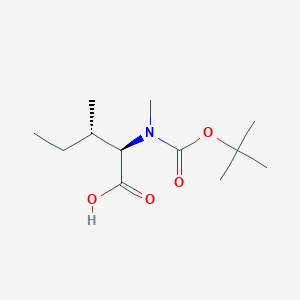
Boc-N-Me-D-Allo-Ile-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-D-Allo-Ile-OH, also known as N-Boc-N-methyl-D-allo-isoleucine, is a derivative of the amino acid isoleucine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-N-Me-D-Allo-Ile-OH can be synthesized from D-alloisoleucine and di-tert-butyl dicarbonate. The synthesis involves the protection of the amino group of D-alloisoleucine with the Boc group, followed by methylation of the nitrogen atom. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Boc-protected intermediate. The methylation step can be achieved using methyl iodide or dimethyl sulfate as the methylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-N-Me-D-Allo-Ile-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
Boc-N-Me-D-Allo-Ile-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of incorporation into peptide chains.
Drug Design: The compound is used in the design and development of new drugs, particularly in the study of protein structures and interactions.
Biological Studies: It is employed in biological research to investigate the role of specific amino acids in protein function and structure.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Boc-N-Me-D-Allo-Ile-OH involves its incorporation into peptide chains during synthesis. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The methyl group on the nitrogen atom enhances the stability and reactivity of the compound, facilitating its incorporation into peptides. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-allo-Ile-OH: Similar to Boc-N-Me-D-Allo-Ile-OH but lacks the methyl group on the nitrogen atom.
Boc-N-Me-Ile-OH: Similar structure but with different stereochemistry.
Fmoc-N-Me-Ile-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications.
Propriétés
IUPAC Name |
(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBIAUMDQYXOFG-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427192 |
Source


|
| Record name | Boc-N-Me-D-Allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53462-50-3 |
Source


|
| Record name | Boc-N-Me-D-Allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
